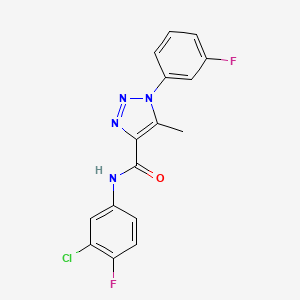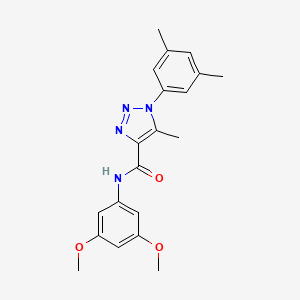![molecular formula C20H16N4O2S B6518006 2-ethoxy-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)pyridine-3-carboxamide CAS No. 863588-83-4](/img/structure/B6518006.png)
2-ethoxy-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazolo[5,4-b]pyridine derivatives are a class of compounds that have been studied for their potential biological activities . They are characterized by a thiazole ring, which is a five-membered ring containing nitrogen and sulfur, fused with a pyridine ring, which is a six-membered ring containing nitrogen .
Synthesis Analysis
The synthesis of thiazolo[5,4-b]pyridine derivatives often involves multi-step reactions starting from commercially available substances . The exact synthesis process would depend on the specific substituents attached to the thiazolo[5,4-b]pyridine core .Molecular Structure Analysis
The molecular structure of thiazolo[5,4-b]pyridine derivatives can be analyzed using techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .Chemical Reactions Analysis
Thiazolo[5,4-b]pyridine derivatives can participate in various chemical reactions, depending on their substituents . The reactivity of these compounds can be influenced by factors such as the electron density and steric hindrance of the substituents .Physical And Chemical Properties Analysis
The physical and chemical properties of thiazolo[5,4-b]pyridine derivatives can vary widely depending on their specific substituents . These properties can be analyzed using various techniques, including NMR and HRMS .Scientific Research Applications
Phosphoinositide 3-Kinase (PI3K) Inhibition
Thiazolo[5,4-b]pyridine derivatives have been investigated as potent inhibitors of PI3K, a critical enzyme involved in cell signaling pathways. Specifically, a novel compound, 19a , composed of methoxypyridine and morpholinyl thiazolo[5,4-b]pyridine, exhibited remarkable PI3Kα inhibitory activity with an IC50 of 3.6 nM . The sulfonamide functionality and the pyridyl attachment to the thiazolo[5,4-b]pyridine core were identified as key structural elements for PI3Kα inhibitory potency.
Antifibrotic Activity
Fibrosis is a pathological process characterized by excessive collagen deposition. Several studies have explored the potential of thiazolo[5,4-b]pyridines in combating fibrosis:
- Sorafinib , a VEGFR-2 and PDGF-β inhibitor, reduced collagen deposition in a liver fibrosis model .
- N2,N4-bis(2-methoxyethyl)pyridine-2,4-dicarboxamide (HOE-077) inhibited collagen synthesis by inactivating hepatic stellate cells responsible for collagen production .
- Ethyl 3,4-dihydroxybenzoate and S4682 showed efficacy in inhibiting collagen synthesis in keloid fibroblasts and chronic hepatic injury models .
- 2-(benzo[d][1,3]dioxol-5-yl)thiazole (CW209292) displayed anti-fibrotic activity by blocking TGF-β1 expression in hepatic stellate cells .
- Nicotinic acid prevented fibrosis through antioxidant properties and reduced TGF-β expression in hepatic fibrogenesis .
Antimicrobial and Anticancer Properties
Thiazolo[5,4-b]pyridines have been synthesized as antimicrobial and anticancer agents. Notably, compounds like 5-phenyl-7-(pyridin-3-yl)-3H-thiazolo[4,5-b]pyridin-2-one and 2-oxo-7-thiophen-2-yl-2,3-dihydrothiazolo[4,5-b]pyridine-5-carboxylic acid exhibited promising cytotoxic effects against cancer cells . Additionally, novel thiazolo[4,5-b]pyridines have been identified with high antioxidant, anti-inflammatory, and antitumor activities .
Mechanism of Action
Target of Action
Thiazolo[4,5-b]pyridines, a class of compounds to which this molecule belongs, have been reported to possess a broad spectrum of pharmacological activities . They have been identified as having high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
Mode of Action
Thiazolo[4,5-b]pyridines are known to interact with a wide range of receptor targets . The appearance of qualitatively new properties of the annulated molecules, increasing possibilities for pharmacophore group alteration in different positions, as well as their ability to interact with a wider range of receptor targets may become the factors of crucial importance .
Biochemical Pathways
Thiazolo[4,5-b]pyridines have been reported to possess a broad spectrum of pharmacological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Thiazolo[4,5-b]pyridines have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities . This suggests that the compound may have similar effects at the molecular and cellular level.
Future Directions
Research on thiazolo[5,4-b]pyridine derivatives is ongoing, with many potential applications in medicinal chemistry . Future work could involve the design and synthesis of new derivatives, the exploration of their biological activities, and the optimization of their properties for specific applications.
properties
IUPAC Name |
2-ethoxy-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S/c1-2-26-18-15(5-3-11-21-18)17(25)23-14-9-7-13(8-10-14)19-24-16-6-4-12-22-20(16)27-19/h3-12H,2H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNPXSFSXURFJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)pyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-ethoxy-3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517936.png)
![7-chloro-2-(4-ethoxy-3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517939.png)
![7-bromo-2-(2,4,5-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517947.png)




![4-methyl-N-({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)benzamide](/img/structure/B6517998.png)
![4-chloro-N-({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)benzamide](/img/structure/B6518005.png)
![N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)oxolane-2-carboxamide](/img/structure/B6518013.png)
![N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)quinoline-2-carboxamide](/img/structure/B6518021.png)
![3-cyclohexyl-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)propanamide](/img/structure/B6518028.png)
![2-ethoxy-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)pyridine-3-carboxamide](/img/structure/B6518039.png)
![N'-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}-N-[3-(morpholin-4-yl)propyl]ethanediamide](/img/structure/B6518045.png)